molecular formula C8H7BrFN B8643385 6-Bromo-5-fluoroindoline

6-Bromo-5-fluoroindoline

Cat. No.: B8643385
M. Wt: 216.05 g/mol
InChI Key: SVNDSMLMPVHWET-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoroindoline is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Chemical Reactions Analysis

6-Bromo-5-fluoroindoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoroindoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

6-Bromo-5-fluoroindoline can be compared with other indole derivatives, such as:

  • 1H-Indole, 5-bromo-6-fluoro-2,3-dihydro-
  • 1H-Indole, 6-chloro-5-fluoro-2,3-dihydro-
  • 1H-Indole, 6-bromo-5-chloro-2,3-dihydro-

These compounds share similar structures but differ in the position and type of halogen atoms. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C8H7BrFN

Molecular Weight

216.05 g/mol

IUPAC Name

6-bromo-5-fluoro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7BrFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2

InChI Key

SVNDSMLMPVHWET-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C=C21)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-fluoroindoline (4.65 g, 34 mmole) in conc. H2SO4 acid (60 ml) under argon was treated with silver sulfate (5.5 g, 18 mmole) and stirred for 0.5 h, then cooled to −5° C. and treated dropwise over 15 min with bromine (5.6 g, 35 mmole). The mixture was maintained at −5° C. for 0.5 h, then allowed to warm to room temperature over 1 h, before adding cautiously to well stirred ice/water (600 ml). The mixture was filtered through Kieselguhr, then basified by addition of 40% NaOH solution and extracted with Et2O (2×300 ml). The combined extract was dried (Na2SO4) and concentrated under vacuum to afford the title compound as a beige solid (6.5 g, 89%). MH+ 216/218.
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three
Yield
89%

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